Superior Yield and Selectivity in Catalytic Carbonylation to Biorenewable Polymer Precursor FDCA vs. Alternative Routes
5-Bromo-2-furoic acid achieves a near-quantitative yield of >99% in the direct catalytic carbonylation to 2,5-furandicarboxylic acid (FDCA), a key bio-based polymer monomer, using a palladium catalyst system [1]. This route represents a significant improvement over traditional HMF oxidation pathways, which are constrained by the limited industrial availability of HMF, and offers a competitive alternative to other halofuroic acid derivatives [1].
| Evidence Dimension | Reaction Yield to FDCA |
|---|---|
| Target Compound Data | >99% yield (HPLC analysis) [1] |
| Comparator Or Baseline | Alternative HMF oxidation routes are limited by HMF production volume, and yields for comparable substrates are not reported in this specific context; however, the >99% yield is a key differentiator [1]. |
| Quantified Difference | Achieves >99% yield, enabling a viable alternative pathway to FDCA from more readily available furfural-derived feedstocks. |
| Conditions | Catalytic carbonylation using a Pd(II)/Xantphos Cl2 catalyst system in a one-step reaction [1]. |
Why This Matters
This near-quantitative yield directly translates to higher process efficiency, lower production costs, and a more sustainable route to FDCA, a critical monomer for bio-based polyethylene furanoate (PEF) production.
- [1] Shen, Y., Zhou, H., Liu, S., & Zhang, T. (2018). Synthesis of 2,5-furandicarboxylic acid by catalytic carbonylation of renewable furfural derived 5-bromofuroic acid. Molecular Catalysis, 455, 204-209. View Source
